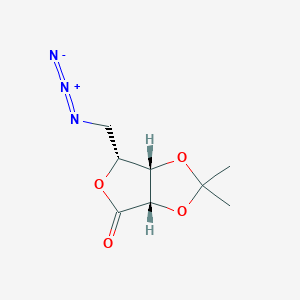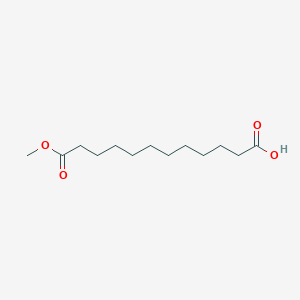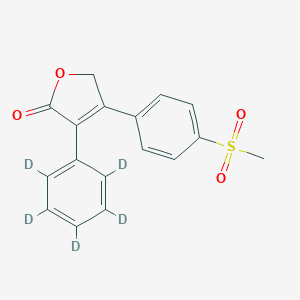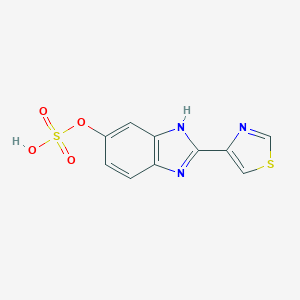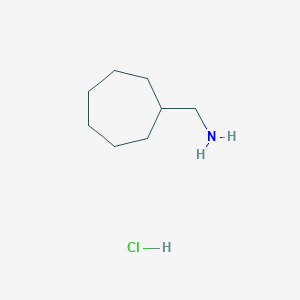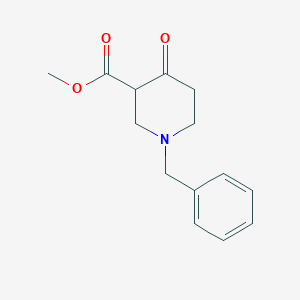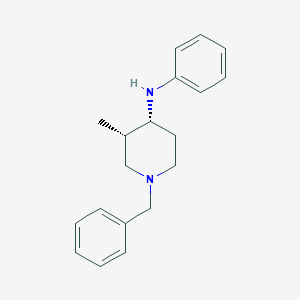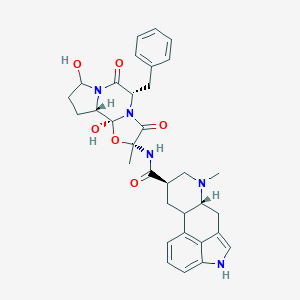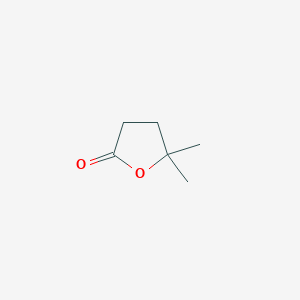
5,5-Dimethyldihydrofuran-2(3h)-one
Übersicht
Beschreibung
5,5-Dimethyldihydrofuran-2(3h)-one is a chemical compound with the CAS Number: 3123-97-5 . It has a molecular weight of 114.14 and its IUPAC name is 5,5-dimethyldihydro-2(3H)-furanone . The compound is typically stored in a refrigerator and is available in a physical form that ranges from colorless to pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of 5,5-Dimethyldihydrofuran-2(3h)-one involves the use of aluminum (III) chloride . In one method, a solution of aluminum chloride in benzene is stirred at 0° C and a solution of the compound in benzene is added. The resulting solution is then heated to reflux for 3 hours. The solution is cooled to room temperature, quenched slowly in 1N HCl and ice, and the benzene layer is successively washed with dilute 1N HCl, water, sodium carbonate solution, dried over magnesium sulfate, and concentrated .Molecular Structure Analysis
The molecular formula of 5,5-Dimethyldihydrofuran-2(3h)-one is C6H10O2 . The InChI Code is 1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
5,5-Dimethyldihydrofuran-2(3h)-one has a molecular weight of 114.14 . It is a colorless to pale-yellow to yellow-brown liquid . The compound is very soluble, with a solubility of 10.1 mg/ml or 0.0888 mol/l . It has a Lipophilicity Log Po/w (iLOGP) of 1.59 .Wissenschaftliche Forschungsanwendungen
- Field : Organic & Biomolecular Chemistry
- Application Summary : 5-substituted-furan-2(3H)-ones are used as pronucleophiles in an asymmetric vinylogous Michael addition to an α,β-unsaturated-γ-lactam .
- Method : The transformation utilizes two potentially vinylogous pronucleophiles and has been realized by simultaneous activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid .
- Results : The reaction occurs in a highly enantio- and diastereoselective manner and the synthetic potential of the target products has been confirmed in stereoselective transformations .
- Field : Chemical Synthesis
- Application Summary : Various derivatives of 5,5-Dimethyldihydrofuran-2(3h)-one are available for sale, suggesting their use in a wide range of chemical synthesis applications .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results : The outcomes obtained would also depend on the specific derivative and its intended use .
Asymmetric Vinylogous Michael Addition
Derivatives of 5,5-Dimethyldihydrofuran-2(3h)-one
- Field : Organic & Biomolecular Chemistry
- Application Summary : 5-substituted-furan-2(3H)-ones are used as pronucleophiles in an asymmetric vinylogous Michael addition to an α,β-unsaturated-γ-lactam .
- Method : The transformation utilizes two potentially vinylogous pronucleophiles and has been realized by simultaneous activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid .
- Results : The reaction occurs in a highly enantio- and diastereoselective manner and the synthetic potential of the target products has been confirmed in stereoselective transformations .
- Field : Chemical Synthesis
- Application Summary : Various derivatives of 5,5-Dimethyldihydrofuran-2(3h)-one are available for sale, suggesting their use in a wide range of chemical synthesis applications .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results : The outcomes obtained would also depend on the specific derivative and its intended use .
Asymmetric Vinylogous Michael Addition
Derivatives of 5,5-Dimethyldihydrofuran-2(3h)-one
Safety And Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAVLULUWJQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185150 | |
| Record name | Iso-caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyldihydrofuran-2(3h)-one | |
CAS RN |
3123-97-5 | |
| Record name | Iso-caprolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocaprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocaprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iso-caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dimethyl-dihydro-furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISO-CAPROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN93807ZPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
